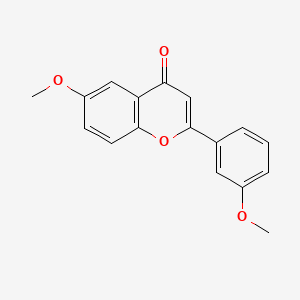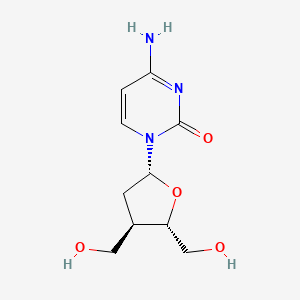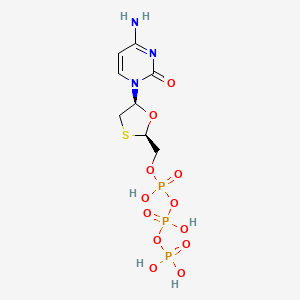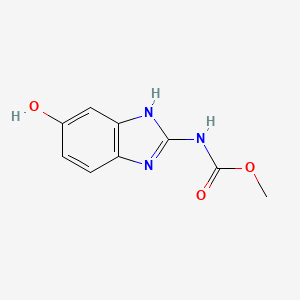
Methyl 5-hydroxy-2-benzimidazole carbamate
Overview
Description
Methyl 5-hydroxy-2-benzimidazole carbamate is a chemical compound with the molecular formula C9H9N3O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Methyl 5-hydroxy-2-benzimidazole carbamate, also known as CCRIS 6820, primarily targets the β-tubulin protein . This protein plays a crucial role in forming the cytoskeleton, which is essential for maintaining cell shape and function .
Mode of Action
CCRIS 6820 interacts with its target, β-tubulin, by binding to the protein. This binding disrupts the assembly of microtubules and the formation of spindles at cell division . As a result, it causes the malsegregation of chromosomes , leading to cell death during mitosis .
Biochemical Pathways
The compound affects the mitotic spindle formation pathway . By distorting the mitotic spindle, it prevents the proper segregation of chromosomes during cell division . This disruption leads to cell death, particularly in rapidly dividing cells such as those in fungi or cancerous tissues .
Pharmacokinetics
The pharmacokinetics of CCRIS 6820 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is metabolized through hydrolysis and photolysis in plants . In animals, it is mainly degraded by microbes . The compound’s solubility is low at physiological pH and becomes high at low pH, affecting its bioavailability .
Result of Action
The primary result of CCRIS 6820’s action is cell death during mitosis due to the distortion of the mitotic spindle . This leads to the malsegregation of chromosomes . It has been found to have toxic effects on the liver, male germ cells, blood, and the thyroid gland .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CCRIS 6820. For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment . Additionally, the compound’s degradation in soil and water is mainly carried out by microbes , suggesting that microbial populations in the environment can influence the persistence and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Methyl 5-hydroxy-2-benzimidazole carbamate plays a significant role in biochemical reactions, particularly in inhibiting fungal growth. It interacts with various enzymes and proteins, including tubulin proteins, which are crucial for microtubule assembly. The compound binds to tubulin, disrupting microtubule formation and thereby inhibiting cell division in fungi . This interaction is essential for its fungicidal properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to cause growth arrest and apoptosis in cultured cancer cells at doses that have minimal effects on non-cancerous cells . The compound interferes with cell signaling pathways, particularly the Hedgehog (Hh) pathway, by inhibiting the formation of a microtubule-based organelle that acts as a signaling hub . This disruption affects gene expression and cellular metabolism, leading to altered cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with tubulin proteins. By binding to tubulin, the compound disrupts microtubule assembly and spindle formation during cell division . This disruption leads to the malsegregation of chromosomes, resulting in cell cycle arrest and apoptosis. Additionally, the compound’s interference with the Hedgehog (Hh) pathway further contributes to its inhibitory effects on cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular functions. Long-term exposure to the compound has been associated with DNA damage and chromosome aberrations in vitro and in vivo . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, it can induce adverse effects such as liver and testicular damage, decreased body weight, and infertility . These dosage-dependent effects underscore the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes hydrolysis and reduction to form various metabolites . These metabolites are further conjugated and excreted via bile and urine. The compound’s interaction with enzymes such as cytochrome P450 plays a crucial role in its metabolic transformation and elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed and distributed throughout the body, with the highest concentrations found in the liver and kidneys . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on microtubule assembly. The compound’s targeting signals and post-translational modifications direct it to specific compartments, allowing it to interact with tubulin proteins and disrupt cellular processes . This localization is critical for its function as a fungicide and its impact on cellular activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-2-benzimidazole carbamate typically involves the reaction of o-phenylenediamine with carbonyl compounds. One common method is the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-benzimidazole carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole ketones, while reduction can produce benzimidazole amines .
Scientific Research Applications
Methyl 5-hydroxy-2-benzimidazole carbamate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole carbamate used as an anthelmintic agent.
Carbendazim: A fungicide with a similar structure and mechanism of action.
Albendazole: Another benzimidazole derivative used to treat parasitic infections.
Uniqueness
Methyl 5-hydroxy-2-benzimidazole carbamate is unique due to its specific hydroxyl group, which imparts distinct chemical properties and reactivity. This hydroxyl group allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl N-(6-hydroxy-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-15-9(14)12-8-10-6-3-2-5(13)4-7(6)11-8/h2-4,13H,1H3,(H2,10,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINGPWWYGSJYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042150 | |
| Record name | Methyl 5-hydroxy-2-benzimidazolecarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22769-68-2 | |
| Record name | Methyl 5-hydroxybenzimidazol-2-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22769-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-hydroxy-2-benzimidazole carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022769682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-hydroxy-2-benzimidazolecarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 5-hydroxy-2-benzimidazole carbamate (5-HBC) in the context of occupational exposure to the fungicide benomyl?
A1: this compound (5-HBC) is a key metabolite of benomyl, a fungicide widely used in various settings, including nurseries. [, ] Measuring urinary 5-HBC levels serves as a valuable biomarker for assessing occupational exposure to benomyl. [] Research has shown a direct correlation between the use of benomyl-containing products like Benlate 50 DF and detectable levels of 5-HBC in the urine of exposed workers. [] This highlights the importance of monitoring 5-HBC levels to assess the effectiveness of safety measures and minimize potential health risks associated with benomyl exposure.
Q2: What are the primary routes of exposure to benomyl in occupational settings, and how are these linked to the presence of 5-HBC in urine?
A2: Research suggests that dermal contact is the primary route of benomyl exposure during occupational activities like weighing, mixing, and applying benomyl-containing products. [] This is supported by the detection of 5-HBC in the urine of workers handling these products, even when respiratory protection is used. [] This finding underscores the importance of comprehensive protective measures, including appropriate gloves and clothing, to minimize dermal absorption and subsequent metabolization of benomyl into 5-HBC.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1201424.png)
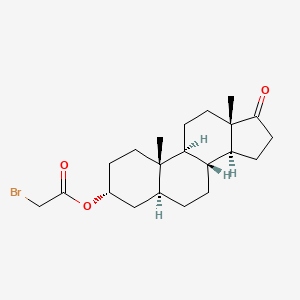
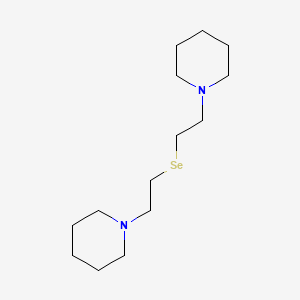
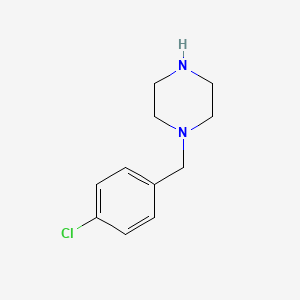


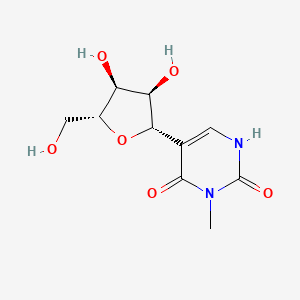
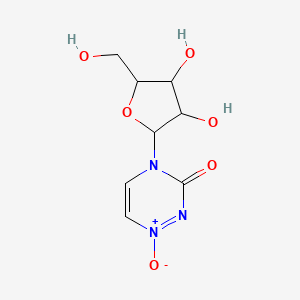
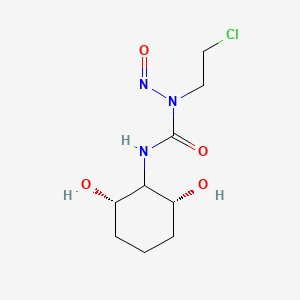
![ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B1201441.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B1201443.png)
